molecular formula C26H22N4OS B5857577 N'-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B5857577
M. Wt: 438.5 g/mol
InChI Key: CUVATTMUBHTQPX-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of anthracene-9-carbaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The benzimidazole group can interact with various enzymes and receptors, modulating their activity. These interactions result in the compound’s observed biological effects .

Comparison with Similar Compounds

N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide lies in its specific combination of anthracene and benzimidazole groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4OS/c1-2-30-24-14-8-7-13-23(24)28-26(30)32-17-25(31)29-27-16-22-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)22/h3-16H,2,17H2,1H3,(H,29,31)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVATTMUBHTQPX-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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